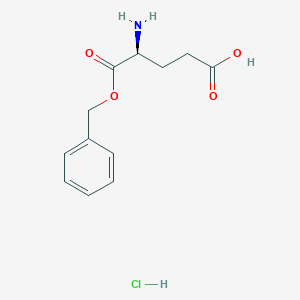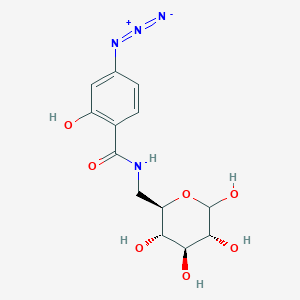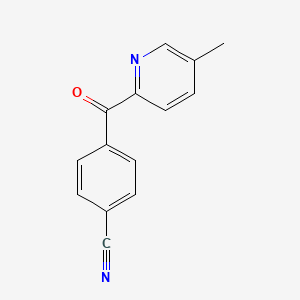![molecular formula C13H15ClF3NO2 B1440060 tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate CAS No. 1235440-72-8](/img/structure/B1440060.png)
tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
Vue d'ensemble
Description
“tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate” is a chemical compound with the CAS number 1235440-72-8 . It is a white powder with a molecular weight of 309.72 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C13H15ClF3NO2 . The InChI code for this compound is 1S/C13H15ClF3NO2/c1-12(2,3)20-11(19)18-10-5-8(7-14)4-9(6-10)13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19) .
Physical And Chemical Properties Analysis
This compound is a white powder . The storage temperature and other physical properties are not specified in the search results.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Asymmetric Mannich Reaction : Tert-butyl phenyl(phenylsulfonyl)methylcarbamate, a related compound, is synthesized using asymmetric Mannich reaction, highlighting its use in the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Crystal Structures and Hydrogen Bonding : Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate is studied for its isomorphous crystal structures and hydrogen bonding patterns, which are crucial in understanding molecular interactions and structural biology (Baillargeon et al., 2017).
Diels‐Alder Reactions : Tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, another related carbamate, is used in Diels‐Alder reactions, showing the compound's potential in complex organic synthesis (Padwa, Brodney, & Lynch, 2003).
Synthesis of N-(Boc) Nitrone Equivalents : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are utilized as building blocks in organic synthesis, demonstrating the versatility of carbamates in creating complex organic molecules (Guinchard, Vallée, & Denis, 2005).
Antimicrobial Activities
- Synthesis of Antimicrobial Derivatives : Tert-butyl carbazate, similar to tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate, is used in synthesizing 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles derivatives with potential antimicrobial activity (Ghoneim & Mohamed, 2013).
Deprotection in Organic Synthesis
- Deprotection of Carbamates : Aqueous phosphoric acid is used for deprotection of tert-butyl carbamates, highlighting the compound's role in the synthesis of more complex molecules while maintaining stereochemical integrity (Li et al., 2006).
Intermediate in Synthesis of Biologically Active Compounds
- Synthesis of Omisertinib Intermediate : Tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (Zhao, Guo, Lan, & Xu, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO2/c1-12(2,3)20-11(19)18-10-5-8(7-14)4-9(6-10)13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCWIXZTHGEEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146916 | |
| Record name | 1,1-Dimethylethyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-72-8 | |
| Record name | 1,1-Dimethylethyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol](/img/structure/B1439991.png)





